molecular formula C9H9Br2NO2 B11968661 2-amino-4,5-dibromo-3,6-dimethyl-benzoic Acid CAS No. 65818-99-7

2-amino-4,5-dibromo-3,6-dimethyl-benzoic Acid

Cat. No.: B11968661
CAS No.: 65818-99-7
M. Wt: 322.98 g/mol
InChI Key: GFWRZNKCPRDTHR-UHFFFAOYSA-N
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Description

2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid is an organic compound with the molecular formula C9H9Br2NO2 and a molecular weight of 322.986 g/mol . This compound is characterized by the presence of two bromine atoms, an amino group, and a carboxylic acid group attached to a benzene ring. It is a rare and unique chemical often used in early discovery research .

Chemical Reactions Analysis

Types of Reactions

2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids.

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohols or amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to bind to specific targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3,6-dimethyl-5-nitro-benzoic acid
  • 3,5-dibromo-2-((carboxymethyl)amino)benzoic acid
  • 4-(5-bromo-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl)benzoic acid

Uniqueness

2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both bromine atoms and an amino group allows for diverse chemical transformations and applications .

Properties

CAS No.

65818-99-7

Molecular Formula

C9H9Br2NO2

Molecular Weight

322.98 g/mol

IUPAC Name

2-amino-4,5-dibromo-3,6-dimethylbenzoic acid

InChI

InChI=1S/C9H9Br2NO2/c1-3-5(9(13)14)8(12)4(2)7(11)6(3)10/h12H2,1-2H3,(H,13,14)

InChI Key

GFWRZNKCPRDTHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)Br)C)N)C(=O)O

Origin of Product

United States

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